molecular formula C10H11NO4 B13998322 5-Nitro-6-propyl-1,3-benzodioxole CAS No. 10161-75-8

5-Nitro-6-propyl-1,3-benzodioxole

Cat. No.: B13998322
CAS No.: 10161-75-8
M. Wt: 209.20 g/mol
InChI Key: SYSWOELRQPHJBC-UHFFFAOYSA-N
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Description

5-Nitro-6-propyl-1,3-benzodioxole is an organic compound with the molecular formula C10H11NO4 It is a derivative of 1,3-benzodioxole, characterized by the presence of a nitro group at the 5-position and a propyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-6-propyl-1,3-benzodioxole typically involves the nitration of 6-propyl-1,3-benzodioxole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 5-position .

Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of recyclable heterogeneous catalysts can also be employed to improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-6-propyl-1,3-benzodioxole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

5-Nitro-6-propyl-1,3-benzodioxole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Nitro-6-propyl-1,3-benzodioxole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of certain enzymes or receptors, modulating specific biochemical pathways .

Comparison with Similar Compounds

    1,3-Benzodioxole: The parent compound, lacking the nitro and propyl groups.

    5-Nitro-1,3-benzodioxole: Similar structure but without the propyl group.

    6-Propyl-1,3-benzodioxole: Similar structure but without the nitro group.

Uniqueness: 5-Nitro-6-propyl-1,3-benzodioxole is unique due to the combined presence of both the nitro and propyl groups, which confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

5-nitro-6-propyl-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-2-3-7-4-9-10(15-6-14-9)5-8(7)11(12)13/h4-5H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSWOELRQPHJBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1[N+](=O)[O-])OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70284638
Record name 5-nitro-6-propyl-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10161-75-8
Record name NSC38117
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38117
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-nitro-6-propyl-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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